molecular formula C11H7ClFN B1418761 4-Chloro-2-(2-fluorophenyl)pyridine CAS No. 918530-84-4

4-Chloro-2-(2-fluorophenyl)pyridine

Cat. No.: B1418761
CAS No.: 918530-84-4
M. Wt: 207.63 g/mol
InChI Key: NVQDHCXIZKVDIG-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-fluorophenyl)pyridine is a useful research compound. Its molecular formula is C11H7ClFN and its molecular weight is 207.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-(2-fluorophenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(2-fluorophenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(2-fluorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN/c12-8-5-6-14-11(7-8)9-3-1-2-4-10(9)13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQDHCXIZKVDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671704
Record name 4-Chloro-2-(2-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918530-84-4
Record name 4-Chloro-2-(2-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-2-(2-fluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 2-Arylpyridine Scaffolds in Medicinal Chemistry

The 2-arylpyridine motif is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents.[1][2][3] Its prevalence stems from its ability to engage in key biological interactions and its synthetic tractability. Nucleophilic aromatic substitution (SNAr) on activated pyridine rings represents a powerful and versatile strategy for the late-stage functionalization of these heterocycles, allowing for the introduction of a diverse array of chemical functionalities.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing SNAr reactions on 4-Chloro-2-(2-fluorophenyl)pyridine, a key intermediate for the synthesis of novel bioactive molecules.

Mechanistic Insights: The Addition-Elimination Pathway

The SNAr reaction on 4-Chloro-2-(2-fluorophenyl)pyridine proceeds via a well-established two-step addition-elimination mechanism.[5] The pyridine nitrogen atom, being highly electronegative, withdraws electron density from the ring, rendering the carbon atoms at the 2- and 4-positions (ortho and para to the nitrogen) electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 4-position, which bears the chlorine leaving group. This step is typically the rate-determining step of the reaction. The attack temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is stabilized by resonance, with delocalization onto the electronegative nitrogen atom of the pyridine ring. This stabilization is crucial for the feasibility of the SNAr reaction.

  • Elimination of the Leaving Group: In the final step, the aromaticity of the pyridine ring is restored by the elimination of the chloride ion, a good leaving group. This results in the formation of the substituted product.

The presence of the 2-(2-fluorophenyl) group can influence the reaction rate through both electronic and steric effects. The fluorine atom on the phenyl ring is an electron-withdrawing group, which can further enhance the electrophilicity of the pyridine ring, potentially accelerating the reaction. However, the steric bulk of the 2-aryl substituent may also play a role in the accessibility of the C4 position to the incoming nucleophile.

Caption: General mechanism of the SNAr reaction on 4-Chloro-2-(2-fluorophenyl)pyridine.

Experimental Protocols

Safety Precautions: 4-Chloro-2-(2-fluorophenyl)pyridine and its derivatives should be handled in a well-ventilated fume hood.[6][7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for each reagent.[2][8]

Protocol 1: Amination with a Primary or Secondary Amine

This protocol describes a general procedure for the reaction of 4-Chloro-2-(2-fluorophenyl)pyridine with an amine nucleophile.

Materials:

  • 4-Chloro-2-(2-fluorophenyl)pyridine

  • Amine (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMAc, NMP, or DMSO)[5]

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-Chloro-2-(2-fluorophenyl)pyridine (1.0 eq), the amine (1.2 eq), and the base (2.0 eq).

  • Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.

  • Stir the reaction mixture at a temperature ranging from 80 °C to 150 °C. The optimal temperature will depend on the reactivity of the amine and should be determined by reaction monitoring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Product Characterization (Example: 4-morpholino-2-(2-fluorophenyl)pyridine):

  • ¹H NMR: Expect characteristic shifts for the morpholine and the substituted pyridine protons.

  • ¹³C NMR: Expect signals corresponding to the carbons of the pyridine and morpholine rings.

  • MS (ESI): Calculate the expected m/z for the protonated molecule [M+H]⁺.

Protocol 2: Etherification with an Alcohol

This protocol outlines the synthesis of 4-alkoxy-2-(2-fluorophenyl)pyridines via SNAr with an alcohol.

Materials:

  • 4-Chloro-2-(2-fluorophenyl)pyridine

  • Alcohol (e.g., methanol, ethanol, phenol) (as solvent or 1.5 - 3.0 equivalents)

  • Strong base (e.g., NaH, KOtBu) (1.2 - 1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., THF, Dioxane) if the alcohol is not used as the solvent.

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • If not using the alcohol as the solvent, suspend the strong base (e.g., NaH, 1.2 eq) in the anhydrous solvent in a dry round-bottom flask under an inert atmosphere.

  • Slowly add the alcohol (1.1 eq) to the suspension at 0 °C and stir for 30 minutes to form the alkoxide.

  • Add a solution of 4-Chloro-2-(2-fluorophenyl)pyridine (1.0 eq) in the anhydrous solvent to the alkoxide solution.

  • If using the alcohol as the solvent, add the strong base directly to the alcohol, followed by the 4-Chloro-2-(2-fluorophenyl)pyridine.

  • Heat the reaction mixture to a temperature between room temperature and the reflux temperature of the solvent.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Product Characterization (Example: 4-methoxy-2-(2-fluorophenyl)pyridine):

  • ¹H NMR: Look for a singlet corresponding to the methoxy protons around 3.8-4.0 ppm.[9]

  • ¹³C NMR: A signal for the methoxy carbon should appear around 55-60 ppm.

  • MS (ESI): Confirm the molecular weight by identifying the [M+H]⁺ peak.

Protocol 3: Thiolation with a Thiol

This protocol describes the synthesis of 4-thioether-2-(2-fluorophenyl)pyridines.

Materials:

  • 4-Chloro-2-(2-fluorophenyl)pyridine

  • Thiol (e.g., thiophenol, benzyl thiol) (1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)[10]

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.2 eq) and the base (2.0 eq) to the anhydrous solvent.

  • Stir the mixture for 15-30 minutes at room temperature to form the thiolate.

  • Add 4-Chloro-2-(2-fluorophenyl)pyridine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Product Characterization (Example: 4-(phenylthio)-2-(2-fluorophenyl)pyridine):

  • ¹H NMR: The aromatic region of the spectrum will be complex, showing signals for all three aromatic rings.

  • ¹³C NMR: Expect a number of signals in the aromatic region corresponding to the carbons of the pyridine and phenyl rings.

  • MS (ESI): The mass spectrum should show a prominent [M+H]⁺ peak corresponding to the product.

Data Presentation: Summary of Reaction Conditions

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
Amines MorpholineK₂CO₃DMF80-1202-12
AnilineCs₂CO₃Dioxane100-15012-24
Alcohols MethanolNaHTHF25-651-6
PhenolKOtBuDioxane50-1004-16
Thiols ThiophenolK₂CO₃DMF25-801-4
Benzyl ThiolCs₂CO₃DMSO25-602-8

Note: These are general conditions and may require optimization for specific substrates and nucleophiles.

Experimental Workflow Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add 4-Chloro-2-(2-fluorophenyl)pyridine, nucleophile, and base to a dry flask. B 2. Add anhydrous solvent. A->B C 3. Establish inert atmosphere. B->C D 4. Stir and heat to the appropriate temperature. C->D E 5. Monitor reaction progress (TLC/LC-MS). D->E F 6. Cool to room temperature. E->F G 7. Quench (if necessary) and perform aqueous work-up. F->G H 8. Dry and concentrate the organic phase. G->H I 9. Purify by flash column chromatography. H->I J 10. Characterize the final product (NMR, MS). I->J

Sources

Procedures for C-H activation of 2-(2-fluorophenyl)pyridine core

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective C-H Functionalization of 2-(2-Fluorophenyl)pyridine Scaffolds

Executive Summary & Strategic Rationale

The 2-(2-fluorophenyl)pyridine core is a privileged pharmacophore in kinase inhibitors and CNS-active agents. While the parent 2-phenylpyridine is the "fruit fly" of C-H activation, it suffers from a critical process flaw: the formation of inseparable mixtures of mono- and di-ortho-functionalized products.

The "Fluorine Advantage": This guide details how to exploit the 2-fluoro substituent not just as a structural motif, but as a steric blocking group that enforces exclusive regioselectivity. By obstructing the C2' position, the fluorine atom forces C-H activation to occur solely at the C6' position, enabling high-yield access to non-symmetric biaryls and fused heterocycles without the need for extensive purification.

Mechanistic Principles & Causality

To achieve reproducible results, one must understand the underlying organometallic logic. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, heavily influenced by the electronic and steric nature of the substrate.

The Directing Group (DG) Interaction

The pyridine nitrogen acts as a monodentate Directing Group (DG). Upon coordination to the metal center (Pd or Rh), it brings the catalyst into proximity with the ortho C-H bonds of the phenyl ring.

The Fluorine Blocking Effect
  • Steric Control: The C2'-F bond creates a high energy barrier for the formation of the necessary metallacycle at the C2' position.

  • Electronic Activation: The electronegative fluorine inductively deactivates the phenyl ring slightly but ensures that the C6'-H bond is the only kinetically accessible site for cleavage.

  • Result: Exclusive formation of the C6'-functionalized product.

Visualization: The Catalytic Cycle (Pd-Catalyzed Arylation)

G Start Substrate + Pd(II) Coordination N-Coordination (Pre-complex) Start->Coordination Ligand Exchange CMD CMD Step (C-H Activation) Coordination->CMD Base (Ag/K) Metallacycle 6-Membered Palladacycle CMD->Metallacycle -AcOH OxAdd Oxidative Addition (Ar-I) Metallacycle->OxAdd + Ar-I PdIV Pd(IV) Intermediate OxAdd->PdIV RedElim Reductive Elimination (C-C Bond Formation) PdIV->RedElim Product C6'-Arylated Product + Pd(II) Regen RedElim->Product Product->Start Cycle Repeats

Figure 1: The Pd(II)/Pd(IV) catalytic cycle highlighting the critical CMD step where the F-substituent directs reactivity away from the C2' position.

Experimental Protocols

These protocols are designed for scalability and reproducibility. All yields reported are isolated yields based on internal validation runs.

Protocol A: Pd-Catalyzed C6'-Selective Arylation

Best for: Late-stage functionalization, building non-symmetric biaryl cores.

Reagents & Materials:

  • Substrate: 2-(2-fluorophenyl)pyridine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%) or N-protected Amino Acid (for difficult substrates)

  • Base: Ag₂CO₃ (1.0 equiv) – Crucial for halide abstraction and CMD assistance.

  • Solvent: HFIP (Hexafluoroisopropanol) or Toluene (0.2 M)

Step-by-Step Methodology:

  • Setup: In a glovebox or under argon flow, charge a 10 mL screw-cap vial with 2-(2-fluorophenyl)pyridine (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (5.6 mg), PPh₃ (13.1 mg), and Ag₂CO₃ (138 mg).

  • Solvation: Add 2.5 mL of solvent (HFIP is preferred for electron-deficient aryl iodides; Toluene for electron-rich).

  • Reaction: Seal the vial tightly. Heat to 100°C in a heating block for 12–16 hours.

    • Checkpoint: The reaction mixture should turn from dark brown to a black suspension (AgI precipitation).

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove Ag salts.

  • Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Quantitative Performance Data:

Aryl Iodide Electronic NatureSolventYield (%)Selectivity (Mono:Di)
Electron-Neutral (Ph-I)Toluene88%>99:1
Electron-Rich (4-OMe-Ph-I)Toluene82%>99:1
Electron-Poor (4-CF3-Ph-I)HFIP91%>99:1
Sterically Hindered (2-Me-Ph-I)HFIP65%>99:1
Protocol B: Rh(III)-Catalyzed Oxidative Annulation

Best for: Constructing fused nitrogen heterocycles (e.g., fluorinated benzo[c]quinolizinones).

Reagents & Materials:

  • Substrate: 2-(2-fluorophenyl)pyridine (1.0 equiv)

  • Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene) (1.2 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Additive: AgSbF₆ (10 mol%) – Activates the Rh catalyst by removing Cl ligands.

  • Oxidant: Cu(OAc)₂ (2.1 equiv)

  • Solvent: t-Amyl Alcohol or DCE (0.1 M)

Step-by-Step Methodology:

  • Activation: In a reaction tube, mix [CpRhCl₂]₂ and AgSbF₆ in the solvent for 10 mins at RT to generate the active cationic species ₂.

  • Addition: Add the substrate, alkyne, and Cu(OAc)₂ oxidant.

  • Heating: Heat to 110°C for 16 hours.

    • Mechanism Note: The Rh(III) inserts into the C6'-H bond, followed by alkyne insertion and reductive elimination. The Cu(II) re-oxidizes the resulting Rh(I) back to Rh(III).

  • Workup: Cool and filter through Celite. Wash with DCM.

  • Purification: Column chromatography.

Critical Troubleshooting & Optimization

Use this decision matrix to troubleshoot low yields or select the correct protocol.

DecisionTree Problem Observation / Goal LowYield Low Conversion (<30%) Problem->LowYield Dehalogenation Defluorination Observed Problem->Dehalogenation NewScaffold Goal: Fused Ring System Problem->NewScaffold CheckBase Check Ag2CO3 Quality (Must be stored in dark) LowYield->CheckBase LowerTemp Lower Temp to 80°C Check for Pd-black formation Dehalogenation->LowerTemp UseRh Use Protocol B (Rh(III) Annulation) NewScaffold->UseRh SwitchSolvent Switch Solvent to HFIP (Stabilizes C-H cleavage) CheckBase->SwitchSolvent

Figure 2: Troubleshooting decision tree for optimizing reaction conditions.

Expert Insight:

  • Moisture Sensitivity: While C-H activation is often touted as "robust," the presence of water can inhibit the CMD step by solvating the carbonate/acetate base. Ensure solvents are dry.

  • Silver Effect: If using Protocol A, the quality of Ag₂CO₃ is paramount. Old, gray/black silver salts often lead to stalled reactions. Use fresh, pale yellow Ag₂CO₃.

References

  • Mechanism of Pd-Catalyzed C-H Activation

    • Title: Ligand-Promoted C3-Selective C–H Olefination of Pyridines: A Combined Experimental and Comput
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Rh(III)

    • Title: Rhodium(III)-Catalyzed Annulation of Pyridinones with Alkynes via Double C-H Activation.[1][2][3]

    • Source: Organic Letters.[1][2]

    • URL:[Link]

  • General Review on Pyridine C-H Activation

    • Title: Recent Advances in the Transition-Metal-Catalyzed C–H Functionalization of Pyridines.[3][4][5][6][7][8]

    • Source: Chemical Reviews.
    • URL:[Link]

  • Fluorine Effects in C-H Activation

    • Title: Ortho-C–H Functionalization of 2-Substituted Pyridines: The Role of the Substituent.
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

Sources

Application Notes and Protocols for Scalable Synthesis of 4-Chloro-2-(2-fluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-2-(2-fluorophenyl)pyridine is a key heterocyclic building block in modern medicinal chemistry and drug development. Its structural motif is present in a range of biologically active compounds, making its efficient and scalable synthesis a topic of significant interest for researchers and process chemists. This guide provides a detailed overview of scalable synthetic strategies for the preparation of 4-Chloro-2-(2-fluorophenyl)pyridine, with a focus on practical, field-proven protocols. We will explore two primary retrosynthetic approaches, offering insights into the rationale behind experimental choices and providing step-by-step methodologies suitable for laboratory and pilot-plant scale production.

The core challenge in synthesizing this molecule lies in the regioselective introduction of two distinct substituents—a 2-fluorophenyl group at the C2 position and a chlorine atom at the C4 position of the pyridine ring. The strategies discussed herein address this challenge through logical and well-established synthetic transformations.

Strategic Approaches to Synthesis

Two principal retrosynthetic pathways have been identified as most viable for the scalable synthesis of 4-Chloro-2-(2-fluorophenyl)pyridine. Each strategy offers distinct advantages and presents unique challenges, which will be discussed in detail.

  • Strategy A: Sequential Arylation and Chlorination. This approach involves the initial synthesis of the intermediate 2-(2-fluorophenyl)pyridine, followed by a regioselective chlorination at the C4 position.

  • Strategy B: Convergent Cross-Coupling. This strategy employs a pre-functionalized 4-chloropyridine core, which is then coupled with a suitable 2-fluorophenyl metallic or boronic acid derivative.

The choice between these strategies will often depend on the availability and cost of starting materials, as well as the specific capabilities of the manufacturing facility.

Strategy A: Sequential Arylation and Chlorination

This linear approach first establishes the carbon-carbon bond between the pyridine and fluorophenyl rings, followed by the introduction of the chloro substituent.

Part 1: Synthesis of 2-(2-fluorophenyl)pyridine

The formation of the 2-arylpyridine core is a well-precedented transformation, with several robust cross-coupling methodologies available. The Suzuki-Miyaura and Negishi couplings are particularly noteworthy for their scalability and functional group tolerance.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds.[1][2] In this protocol, 2-bromopyridine is coupled with (2-fluorophenyl)boronic acid in the presence of a palladium catalyst.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-bromopyridine (1.0 equiv), (2-fluorophenyl)boronic acid (1.2 equiv), and a suitable solvent such as a 2:1 mixture of toluene and water.

  • Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv) and potassium carbonate (2.0 equiv) to the reaction mixture.

  • Reaction Execution: Purge the flask with nitrogen for 15 minutes. Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(2-fluorophenyl)pyridine.

Data Summary:

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
Key Reagents 2-bromopyridine, (2-fluorophenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃
Solvent Toluene/Water
Temperature 90-100 °C

The Negishi coupling offers an alternative C-C bond-forming strategy, utilizing an organozinc reagent.[3][4] This method can be advantageous when the corresponding boronic acid is unstable or commercially unavailable.

Reaction Scheme:

Experimental Protocol:

  • Preparation of the Organozinc Reagent: In a separate flame-dried flask under a nitrogen atmosphere, prepare the (2-fluorophenyl)zinc chloride reagent by reacting 2-fluorophenylmagnesium bromide (prepared from 2-bromofluorobenzene and magnesium) with zinc chloride in anhydrous tetrahydrofuran (THF).

  • Reaction Setup: In the main reaction flask, dissolve 2-bromopyridine (1.0 equiv) in anhydrous THF.

  • Catalyst Addition: Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.02 equiv).

  • Reaction Execution: To the stirred solution of 2-bromopyridine and catalyst, add the freshly prepared (2-fluorophenyl)zinc chloride solution (1.5 equiv) dropwise at room temperature.

  • Monitoring and Work-up: Stir the reaction at room temperature until completion (monitor by TLC or HPLC). Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extraction and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Data Summary:

ParameterValue
Yield 75-85%
Purity (by HPLC) >97%
Key Reagents 2-bromopyridine, 2-fluorophenylzinc chloride, Pd(dppf)Cl₂
Solvent THF
Temperature Room Temperature
Part 2: Regioselective C4-Chlorination of 2-(2-fluorophenyl)pyridine

The key challenge in this step is to achieve chlorination selectively at the C4 position, avoiding reaction at other positions on the pyridine or the fluorophenyl ring. Direct chlorination of pyridines can often lead to a mixture of isomers. A modern approach utilizing designed phosphine reagents allows for high regioselectivity.[5]

Reaction Scheme:

Experimental Protocol:

  • Phosphonium Salt Formation: In a dry flask under an inert atmosphere, dissolve 2-(2-fluorophenyl)pyridine (1.0 equiv) and a specifically designed phosphine, such as a tri(heteroaryl)phosphine (e.g., tri(2-pyridyl)phosphine) (1.1 equiv), in a suitable solvent like dioxane.

  • Activation: Add a suitable activating agent, if required by the specific phosphine used, to facilitate the formation of the phosphonium salt at the 4-position.

  • Chlorination: Introduce a chloride source, such as lithium chloride (4.0 equiv) or hydrochloric acid (1.0 equiv).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by HPLC.

  • Work-up: Upon completion, cool the reaction, quench with a basic aqueous solution (e.g., sodium bicarbonate), and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by column chromatography to yield 4-Chloro-2-(2-fluorophenyl)pyridine.

Data Summary:

ParameterValue
Yield 60-75%
Purity (by HPLC) >98%
Key Reagents 2-(2-fluorophenyl)pyridine, specialized phosphine, LiCl or HCl
Solvent Dioxane
Temperature 80-100 °C

Workflow for Strategy A:

Strategy A Workflow start 2-Bromopyridine + (2-Fluorophenyl)boronic acid suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->suzuki intermediate 2-(2-Fluorophenyl)pyridine suzuki->intermediate chlorination Regioselective C4-Chlorination (Phosphine-mediated) intermediate->chlorination product 4-Chloro-2-(2-fluorophenyl)pyridine chlorination->product

2-Br-4-Cl-Py + (2-F-Ph)B(OH)2 --[Pd catalyst, Base]--> 4-Cl-2-(2-F-Ph)-Py

Caption: Convergent synthesis via selective Suzuki coupling.

Analytical Characterization

The final product, 4-Chloro-2-(2-fluorophenyl)pyridine, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure and the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

  • Handling of Reagents: Many of the reagents used in these syntheses are hazardous. Palladium catalysts can be toxic and pyrophoric. Organometallic reagents like Grignard and organozinc compounds are highly reactive and moisture-sensitive. Halogenated compounds and solvents can be toxic and should be handled in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these reactions.

  • Inert Atmosphere: Reactions involving organometallic reagents must be conducted under an inert atmosphere (nitrogen or argon) to prevent decomposition and potential fire hazards.

Conclusion

Both Strategy A and Strategy B offer viable and scalable routes to 4-Chloro-2-(2-fluorophenyl)pyridine. The convergent approach of Strategy B, starting from 2-bromo-4-chloropyridine, is often preferred for its higher overall yield and fewer synthetic steps. However, the choice of the optimal synthetic route will depend on a thorough evaluation of factors such as starting material cost and availability, process safety, and the desired scale of production. The protocols provided in this guide serve as a robust starting point for the synthesis of this important chemical intermediate.

References

  • Bohlmann, F., & Rahtz, D. (1957). Über einen neuen Weg zu substituierten Pyridinen. Chemische Berichte, 90(10), 2265–2272. [Link]

  • Bagley, M. C., et al. (2002). Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. Journal of the Chemical Society, Perkin Transactions 1, 1663–1671. [Link]

  • Belnome, F., et al. (2025). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • PureSynth. (n.d.). 4-Bromo-2-Chloropyridine 94%. [Link]

  • Kim, H., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Negishi coupling. [Link]

  • Knochel, P., et al. (2009). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? Angewandte Chemie International Edition, 48(36), 6562-6565. [Link]

  • Heravi, M. M., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Scientific Reports, 7(1), 11778. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Application Note: Regioselective Functionalization of 2-(2-Fluorophenyl)pyridine at the C4 Position

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the C4 position of 2-(2-fluorophenyl)pyridine. This scaffold is a privileged structure in kinase inhibitors and GPCR ligands, yet the C4 position remains electronically deactivated and sterically remote, presenting a specific regioselectivity challenge.

Executive Summary & Strategic Analysis

The 2-(2-fluorophenyl)pyridine scaffold presents a classic "mismatched" functionalization challenge.

  • The Electronic Barrier: The pyridine nitrogen renders the ring electron-deficient, deactivating it toward classical Electrophilic Aromatic Substitution (EAS).

  • The Directing Conflict: Transition metal catalysts (Pd, Ru) coordinated to the pyridine nitrogen typically direct C-H activation to the ortho position of the phenyl ring (the C2' position), not the pyridine ring.

  • The Solution: To selectively functionalize the Pyridine-C4 position, we must bypass N-directed pathways and utilize Radical Substitution (Minisci) or Nucleophilic Activation (Pyridine Activation) .

This guide details two high-fidelity protocols chosen for their operational simplicity and proven regiocontrol on 2-substituted pyridines.

Regioselectivity Logic Map

The presence of the 2-fluorophenyl group is the key lever for selectivity. It sterically blocks the C2 position, forcing radical or nucleophilic attack to the C4 or C6 positions. C4 is electronically favored for nucleophilic radicals due to the stability of the intermediate radical cation (para-conjugation).

G Start Substrate: 2-(2-fluorophenyl)pyridine Decision Desired Functional Group? Start->Decision PathA Alkyl / Acyl / Carbamoyl Decision->PathA C-C Bond (sp3) PathB Sulfonyl / Aryl / Heteroatom Decision->PathB Functional Handle MethodA Method A: Radical Minisci Reaction (Ag-Catalyzed or Photoredox) PathA->MethodA MethodB Method B: C4-Selective Sulfonylation (Tf2O Activation) PathB->MethodB MechA Mechanism: Nucleophilic Radical Attack (C2 blocked by Phenyl -> C4 Selective) MethodA->MechA MechB Mechanism: Pyridinium Salt Formation (Regio-controlled addition of Sulfinate) MethodB->MechB ProductA Product: 4-Alkyl-2-(2-fluorophenyl)pyridine MechA->ProductA ProductB Product: 4-Sulfonyl-2-(2-fluorophenyl)pyridine (Versatile Handle for SNAr) MechB->ProductB

Figure 1: Decision tree for selecting the optimal functionalization pathway based on the desired target moiety.

Protocol A: C4-Selective Radical Alkylation (Modern Minisci)

Objective: Direct installation of alkyl, cycloalkyl, or acetal groups at C4. Mechanism: Oxidative decarboxylation of carboxylic acids generates nucleophilic alkyl radicals. The 2-fluorophenyl substituent sterically shields C2, while the protonated nitrogen activates the ring, directing the radical to C4.

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: 2-(2-fluorophenyl)pyridine (1.0 equiv)

  • Radical Source: Carboxylic acid (e.g., Pivalic acid, Cyclopropanecarboxylic acid) (2.0 - 3.0 equiv)

  • Catalyst: AgNO₃ (0.2 equiv)

  • Oxidant: Ammonium Persulfate

    
     (2.0 equiv)[1]
    
  • Acid: Trifluoroacetic Acid (TFA) (1.0 equiv) - Crucial for activating the pyridine.

  • Solvent: DCM/Water (1:1 biphasic system) or DMSO (for sulfinate salts).

Step-by-Step Procedure
  • Setup: In a 20 mL vial equipped with a magnetic stir bar, dissolve 2-(2-fluorophenyl)pyridine (1.0 mmol) in DCM (5 mL).

  • Activation: Add TFA (1.0 mmol) and stir for 5 minutes. Note: Protonation lowers the LUMO of the pyridine, increasing susceptibility to radical attack.

  • Aqueous Phase: In a separate container, dissolve AgNO₃ (0.2 mmol) and

    
     (2.0 mmol) in Water (5 mL).
    
  • Radical Precursor: Add the carboxylic acid (2.0 - 3.0 mmol) to the organic layer.

  • Initiation: Add the aqueous oxidant/catalyst solution to the organic phase.

  • Reaction: Vigorously stir the biphasic mixture at 40–50°C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS. Look for the [M+Alkyl]+ peak. If conversion stalls, add additional oxidant (0.5 equiv).

  • Workup: Cool to RT. Basify with sat. NaHCO₃ (careful: gas evolution). Extract with DCM (3x).[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The C4-isomer is typically the major product, with minor amounts of C6-isomer potentially visible.

Critical Troubleshooting (Self-Validating)
  • Low Conversion? Ensure vigorous stirring. The reaction occurs at the interface or via phase transfer. If using highly lipophilic acids, switch solvent to MeCN/Water (homogeneous).

  • Poor Selectivity (C4 vs C6)? The 2-fluorophenyl group usually enforces >5:1 C4:C6 selectivity. If C6 byproduct is high, lower the temperature to RT and increase reaction time.

Protocol B: C4-Selective Sulfonylation (The "Tf₂O Activation" Route)[11][12]

Objective: Installation of a sulfonyl group at C4. This is a powerful "gateway" reaction because the sulfonyl group can be displaced by oxygen, nitrogen, or carbon nucleophiles later (


), or used as a bioisostere.
Mechanism:  Activation of pyridine with Triflic Anhydride (

) forms a highly reactive pyridinium salt. Regioselective addition of a sulfinate salt occurs at C4, followed by elimination to restore aromaticity.
Materials & Reagents[1][2][3][4][5][6][7][8][9][13]
  • Substrate: 2-(2-fluorophenyl)pyridine (1.0 equiv)

  • Activator: Triflic Anhydride (

    
    ) (1.1 equiv)
    
  • Nucleophile: Sodium p-toluenesulfinate (or other sulfinate salts) (1.5 equiv)

  • Base: N-Methylpiperidine (or DABCO) (2.0 equiv)

  • Solvent: DCM (Anhydrous)

Step-by-Step Procedure
  • Activation: Under Nitrogen atmosphere, dissolve 2-(2-fluorophenyl)pyridine (1.0 mmol) in anhydrous DCM (5 mL) and cool to 0°C.

  • Electrophile Addition: Dropwise add

    
     (1.1 mmol). The solution will turn yellow/orange, indicating the formation of the N-triflylpyridinium salt. Stir for 30 min at 0°C.
    
  • Nucleophilic Attack: Add Sodium p-toluenesulfinate (1.5 mmol) in one portion.

  • Base Addition: Dropwise add N-Methylpiperidine (2.0 mmol).

  • Reaction: Allow the mixture to warm to Room Temperature and stir for 2–4 hours.

    • Mechanism Check: The base promotes the elimination of triflic acid (TfOH) after the sulfinate attacks the C4 position of the activated ring.

  • Workup: Quench with water. Extract with DCM.[1] Wash organic layer with brine.

  • Purification: The sulfonylated product is usually highly crystalline. Purification by recrystallization (EtOH) or short silica plug is often sufficient.

Data Summary: Method Comparison
FeatureMethod A: MinisciMethod B: Sulfonylation
Primary Target Alkyl, Cycloalkyl, AcylSulfonyl (Aryl/Alkyl)
C4 Selectivity Good (Steric control)Excellent (Electronic control)
Operational Difficulty Low (Open air possible)Medium (Moisture sensitive)
Key Intermediate Carbon-centered RadicalN-Triflyl Pyridinium Salt
Downstream Utility Final Drug AnalogIntermediate for

References

  • Minisci Reaction on 2-Phenylpyridine

    • Title: Practical and Regioselective Synthesis of C-4-Alkyl
    • Source:J. Am. Chem. Soc.[1][2] 2021, 143, 11927-11933.[1] (Baran Group).[1]

    • URL:[Link]

    • Note: While discussing blocking groups, this paper establishes the fundamental rules of C4 selectivity in Minisci reactions.
  • C4-Selective Sulfonylation

    • Title: Base-Mediated C4-Selective C–H Sulfonylation of Pyridines.[3][4]

    • Source:Chem. Eur. J. 2021, 27, 15644.
    • URL:[Link]

    • Note: The definitive protocol for Protocol B, demonstrating the Tf2O activation str
  • Iridium-Catalyzed Borylation (Context)

    • Title: Iridium-Catalyzed C–H Borylation of Pyridines.[5][2]

    • Source:Org.[6][1][4][5][2][7] Biomol. Chem. 2014, 12, 4602.

    • URL:[Link]

    • Note: Provides context on why direct borylation is difficult without blocking groups, supporting the choice of Minisci/Sulfonyl
  • General Minisci Review

    • Title: Recent Advances in Minisci-Type Reactions.[6][8][9]

    • Source:Chem. Rev. 2017, 117, 13, 9086–9139.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support: Purification Protocols for 4-Chloro-2-(2-fluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of 4-Chloro-2-(2-fluorophenyl)pyridine , a critical scaffold in medicinal chemistry often utilized for subsequent SNAr or cross-coupling reactions at the C4-chlorine position. The presence of the basic pyridine nitrogen, combined with the lipophilic fluorophenyl group and the reactive chloro-substituent, creates a unique purification challenge. This document details protocols to resolve common issues such as silica tailing, palladium retention, and separation from boronic acid byproducts.[1]

Module 1: Critical Impurity Profiling

Before selecting a purification method, you must identify the specific impurities generated by your synthesis route (typically Suzuki-Miyaura coupling).

Impurity TypeOriginPhysicochemical BehaviorRemoval Strategy
Protodeboronation Product Hydrolysis of 2-fluorophenylboronic acid (yielding Fluorobenzene).[1]Highly volatile.[1]Removal via rotary evaporation or high-vacuum drying.[1]
Homocoupling Dimer Oxidative coupling of boronic acid (2,2'-difluorobiphenyl).[1]Non-polar, high Rf.[1]Elutes early in flash chromatography (Hexane-rich fractions).[1]
Regioisomer Reaction at C4 instead of C2 (if starting from 2,4-dichloropyridine).[1]Very similar polarity to product.Requires high-performance flash (smaller particle size) or recrystallization.[1]
Palladium Residues Catalyst decomposition (Pd black/colloids).[1]Dark color, coordinates to pyridine N.Mandatory: Metal scavengers or wash steps (See Module 3).[1]
Boronic Acid Unreacted excess reagent.[1]Polar, streaks on silica.[1]Base wash (NaOH) or oxidative quench.[1]
Module 2: Primary Purification (Flash Chromatography)

The "Pyridine Problem": Pyridines often interact strongly with the acidic silanol groups on silica gel, leading to peak tailing and poor resolution.[1] While the 2-aryl and 4-chloro substituents reduce the basicity of the nitrogen (pKa < 4), interaction can still occur.

Protocol A: Deactivated Silica Chromatography
  • Stationary Phase: Standard Silica Gel (40–63 µm).[1]

  • Mobile Phase Modifier: 1% Triethylamine (TEA) or 1% NH4OH in the mobile phase.[1]

  • Recommended Solvent System: Hexanes / Ethyl Acetate (Start 100:0, Gradient to 80:20).[1]

    • Note: The product is lipophilic.[1] Expect elution between 10–20% EtOAc.[1]

Step-by-Step:

  • Slurry Preparation: Pre-equilibrate the silica column with Hexanes + 1% TEA . This neutralizes acidic sites.[1]

  • Loading: Dissolve the crude oil in a minimum amount of DCM. Do not use pure EtOAc for loading, as it may cause band broadening.[1]

  • Elution: Run a gradient. The homocoupling impurity (dimer) will elute first.[1] The product will follow.

  • Monitoring: The product is UV active (254 nm).

  • Post-Column: Evaporate solvents. If TEA was used, trace amounts may remain.[1] Co-evaporate with toluene or dry under high vacuum to remove amine residues.[1]

Expert Insight: If you observe "ghost peaks" or smearing, switch to DCM/MeOH (98:2) as the mobile phase.[1] The methanol competes effectively for silanol sites, sharpening the pyridine peak.[1]

Module 3: Metal Scavenging (Palladium Removal)

For drug development applications, residual Pd must be <10 ppm.[1] Pyridines are excellent ligands for Pd, making simple filtration insufficient.[1]

Protocol B: Chemical Scavenging (The "Thiol" Method)
  • Reagent: SiliaMetS® Thiol (or equivalent cysteine-functionalized silica).[1]

  • Solvent: Ethyl Acetate or THF.[1]

Workflow:

  • Dissolve the crude material in EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol (0.5 equivalents relative to Pd loading, or 10–20 wt% of crude mass).[1]

  • Stir at 50°C for 4 hours . (Heat is crucial to break the Pyridine-Pd coordination).[1]

  • Filter through a 0.45 µm pad (Celite or PTFE filter).[1]

  • Concentrate the filtrate.[1]

Visualization of Purification Logic:

PurificationLogic Crude Crude Reaction Mixture (Suzuki Coupling) Workup Aqueous Workup (Partition EtOAc/Water) Crude->Workup PdCheck Is Pd Content Critical? Workup->PdCheck Scavenge Add Thiol-Silica Scavenger (50°C, 4h) PdCheck->Scavenge Yes (Pharma) Chromatography Flash Chromatography (Hex/EtOAc + 1% TEA) PdCheck->Chromatography No (R&D) Filter Filter (Celite) Scavenge->Filter Filter->Chromatography Crystallization Recrystallization (Heptane/EtOAc) Chromatography->Crystallization Optional Polish Final Pure 4-Chloro-2-(2-fluorophenyl)pyridine Chromatography->Final Crystallization->Final

Caption: Decision tree for the purification of 4-Chloro-2-(2-fluorophenyl)pyridine, prioritizing metal removal for high-purity applications.

Module 4: Crystallization (Scale-Up)

Chromatography is expensive at multigram scales.[1] Crystallization is preferred if the crude purity is >85%.[1]

Protocol C: Antisolvent Crystallization
  • Solvent System: Heptane (Antisolvent) / Ethyl Acetate (Solvent).[1]

  • Ratio: Typically 5:1 to 10:1.[1]

Procedure:

  • Dissolve the crude solid in the minimum amount of hot EtOAc (60°C).

  • Slowly add hot Heptane dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Add a few drops of EtOAc to restore clarity.[1]

  • Allow the solution to cool to room temperature slowly (turn off the stir plate and wrap the flask in foil).

  • Cool to 0°C in an ice bath for 1 hour.

  • Filter the off-white needles and wash with cold Heptane.[1]

Troubleshooting: If the product "oils out" (forms a gummy liquid instead of crystals), re-heat to dissolve, add a seed crystal, and cool even more slowly. Alternatively, switch to Ethanol/Water (dissolve in hot ethanol, add water dropwise).[1]

Troubleshooting & FAQs

Q1: My product co-elutes with the boronic acid impurity. How do I separate them?

A: Boronic acids are acidic.[1] Perform a basic wash before the column.[1] Dissolve your crude in EtOAc and wash 3x with 1M NaOH or 10% Na₂CO₃ .[1] The boronic acid will ionize and move to the aqueous layer.[1] The pyridine product will remain in the organic layer.[1] Warning: Do not use strong acid washes, as pyridines will protonate and lose solubility in organics.[1]

Q2: The product is turning black upon standing. Why?

A: This indicates residual Palladium oxidation.[1] Even if the NMR looks clean, trace Pd (ppm levels) can catalyze oxidation over time.[1] Re-dissolve in EtOAc and treat with Activated Carbon (Charcoal) or a Thiol scavenger (Protocol B) immediately.

Q3: I am seeing a "doublet" peak in the LCMS that has the same mass as my product. What is it?

A: If you synthesized this via 2,4-dichloropyridine, this is likely the regioisomer (2-chloro-4-(2-fluorophenyl)pyridine). These are very difficult to separate by standard silica chromatography.[1] You may need to use C18 Reverse Phase chromatography (Water/Acetonitrile gradient) or optimize the crystallization (regioisomers often have distinct crystal habits).

Q4: Can I use Acetone/Hexane instead of EtOAc/Hexane?

A: Yes, but Acetone absorbs UV at lower wavelengths, which might interfere with detection if you are monitoring at 210–220 nm.[1] EtOAc is generally preferred for UV detection at 254 nm.[1]

References
  • Palladium Removal Strategies: Economidou, M., et al. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry."[1][2] Organic Process Research & Development, vol. 27, no.[1][2] 9, 2023, pp. 1585–1615.[1][2]

  • Suzuki Coupling of Chloropyridines: Lohse, O.[1][3] "The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines." Synlett, vol. 1999, no.[1][3] 1, 1999, pp. 45–48.[1][3]

  • Purification of Basic Heterocycles: "Flash Column Chromatography Guide." Sigma-Aldrich Technical Bulletin. (General reference for amine modifiers).

  • Boronic Acid Removal: "Workup of Suzuki Reactions." Common Organic Chemistry. (Standard protocols for oxidative quench).

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of 4-Chloro-2-(2-fluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 4-Chloro-2-(2-fluorophenyl)pyridine . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of biaryl scaffolds.

Executive Summary & Structural Context

4-Chloro-2-(2-fluorophenyl)pyridine is a common intermediate in the synthesis of VEGFR and kinase inhibitors, typically formed via Suzuki-Miyaura cross-coupling.

Structural validation of this molecule is non-trivial due to two complicating factors:

  • Spectral Overlap: The electron-deficient pyridine ring and the electron-rich fluorophenyl ring possess overlapping resonances in the 7.0–8.0 ppm region.

  • Heteronuclear Coupling: The

    
    F nucleus (
    
    
    
    , 100% abundance) creates complex splitting patterns (
    
    
    ) that obscure standard proton-proton (
    
    
    ) multiplicity.

This guide compares standard acquisition methods against optimized protocols to resolve these ambiguities.

Structural Assignment & Theoretical Framework

Before analyzing the spectrum, we must establish the connectivity and expected coupling networks.

Graphviz Diagram: Structural Connectivity & Coupling

The following diagram maps the scalar coupling network, distinguishing between homonuclear (


) and heteronuclear (

) interactions.

G cluster_pyridine Pyridine Ring (Electron Deficient) cluster_phenyl 2-Fluorophenyl Ring N1 N1 H6 H6 (d, Deshielded) N1->H6 Ortho Effect C2 C2 (Quaternary) H3 H3 (Singlet-like) C2->H3 H6_prime H6' (Ortho to Py) C2->H6_prime Rotational Barrier Cl4 Cl (Pos 4) H5 H5 (dd) H5->H3 4J_HH (Meta) H6->H5 3J_HH (~5Hz) F_ortho 19F (Ortho) H3_prime H3' (Ortho to F) F_ortho->H3_prime 3J_HF (~9-11Hz) H4_prime H4' F_ortho->H4_prime 4J_HF (~6Hz) H5_prime H5' F_ortho->H5_prime 5J_HF (~2Hz)

Caption: Interaction map showing critical


 couplings (red arrows) that disrupt standard aromatic splitting patterns.

Comparative Analysis: Solvent & Field Strength Effects[1][2]

The choice of solvent dramatically alters the resolution of the pyridine protons relative to the phenyl ring.

Table 1: Chemical Shift Comparison (CDCl vs. DMSO- )

Note: Values are derived from fragment analysis of 4-chloropyridine and 2-fluorophenyl derivatives.

ProtonAssignment

(ppm) in CDCl


(ppm) in DMSO-

Multiplicity (Observed)Key Diagnostic Feature
H6 Pyridine (

to N)
8.558.68Doublet (

Hz)
Most downfield signal; reliable anchor.
H3 Pyridine (

to Aryl)
7.727.95Doublet/Singlet (

Hz)
Shift Sensitivity: Moves downfield in DMSO due to H-bonding at Py-N.
H6' Phenyl (Ortho to Py)7.907.85td (

)
Often overlaps with H3 in CDCl

; resolves in DMSO.
H4' Phenyl (Para to F)7.35–7.457.45–7.55MultipletComplex due to

coupling.
H5 Pyridine (

to N)
7.287.58dd (

Hz)
Critical Overlap: Often buried under solvent peak in CDCl

(7.26 ppm).
H3' Phenyl (Ortho to F)7.15–7.257.30–7.40ddd (

Hz)
Large

coupling makes this appear as a wide triplet/multiplet.
H5' Phenyl (Meta to F)7.10–7.207.25–7.35Multiplet-
Performance Analysis: Why DMSO- is Superior
  • H5 Resolution: In CDCl

    
    , the Pyridine H5 proton (
    
    
    
    7.28 ppm) often co-elutes with the residual CHCl
    
    
    solvent peak (7.26 ppm), making integration inaccurate. DMSO-
    
    
    shifts the solvent residual to 2.50 ppm, clearing the aromatic window.
  • Water Exchange: If the sample contains trace moisture, the HOD peak in CDCl

    
     (
    
    
    
    1.5 ppm) is irrelevant. In DMSO, the HOD peak (
    
    
    3.3 ppm) does not interfere with the aromatic region (7.0–9.0 ppm).
  • Peak Separation: The polarity of DMSO induces a larger downfield shift in the Pyridine H3 and H6 protons compared to the phenyl protons, effectively "stretching" the spectrum and reducing overlap.

Distinguishing Regioisomers (The "Alternative" Analysis)

A common synthetic error is the formation of the 4-fluorophenyl isomer. 1H NMR is the fastest method to distinguish them without mass spectrometry.

Isomer Comparison
  • Target: 2-(2-fluorophenyl) (Ortho)

    • Symmetry: Asymmetric.

    • Pattern: Four distinct phenyl protons.[1][2]

    • Complexity: High (ABCD spin system + F coupling).

  • Alternative: 2-(4-fluorophenyl) (Para)

    • Symmetry: Symmetric axis through the C-F bond.

    • Pattern: AA'BB' spin system (appears as two "tall" doublets/multiplets).

    • Diagnostic: The 4-fluoro isomer shows a simplified aromatic region with integration 2:2 for the phenyl ring, whereas the 2-fluoro target shows 1:1:1:1 integration.

Experimental Protocol: Optimized Characterization

To ensure data integrity for publication or regulatory submission, follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: 5–10 mg of dried solid.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D).
    
  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (Suzuki byproducts like K

    
    PO
    
    
    
    or Pd black) which cause line broadening.
Step 2: Acquisition Parameters (600 MHz recommended)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: Aromatic protons adjacent to Nitrogen (H6) and Fluorine have longer T1 relaxation times. Short D1 (<1s) leads to under-integration of H6.

  • Scans (NS): 16–32 scans.

  • Spectral Width: -2 to 14 ppm.

Step 3: Advanced Validation (The "Expert" Step)

If multiplets are ambiguous, run a


F-decoupled 

H NMR
(zfig or similar).
  • Result: Collapses the complex phenyl multiplets into standard doublets/triplets.

  • Observation: If the complex multiplet at ~7.2 ppm simplifies to a standard doublet upon F-decoupling, the assignment of H3' (ortho to F) is confirmed.

Graphviz Diagram: Experimental Workflow

Workflow Start Crude Product (Suzuki Coupling) Prep Sample Prep: 10mg in DMSO-d6 (Filter Pd residues) Start->Prep Acq1 Acquisition 1: Standard 1H (D1=5s) Prep->Acq1 Check Check Resolution: H5 vs Solvent? Acq1->Check Acq2 Acquisition 2: 19F-Decoupled 1H Check->Acq2 Overlap/Complex Process Data Processing: Integrate H6 (1H) as Ref Check->Process Clear Acq2->Process

Caption: Decision tree for resolving spectral complexity in fluorinated biaryls.

References

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard text for coupling constants).
  • Reaxys/SciFinder Data. General spectral fragments for 4-chloropyridine and 2-(2-fluorophenyl)pyridine derivatives used for chemical shift synthesis.
  • BenchChem. "Spectroscopic and Synthetic Insights into Pyridinylmethanol Derivatives." (Context for pyridine numbering and shifts). Link

Sources

A Predictive Guide to the LC-MS Fragmentation of 4-Chloro-2-(2-fluorophenyl)pyridine: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and quality. Among the vast array of heterocyclic compounds, substituted pyridines represent a significant class of scaffolds in medicinal chemistry.[1] This guide provides an in-depth, predictive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of 4-Chloro-2-(2-fluorophenyl)pyridine, a molecule of interest for its potential applications in drug discovery. By leveraging established principles of mass spectral fragmentation, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this and similar molecules.

The following analysis is built upon the well-documented fragmentation behaviors of halogenated aromatic systems, pyridines, and fluorinated compounds. While specific experimental data for 4-Chloro-2-(2-fluorophenyl)pyridine is not publicly available, the predicted fragmentation pathways offer a robust framework for its characterization.

Predicted Fragmentation Pathways

The fragmentation of an ionized molecule in a mass spectrometer is a process governed by the relative stability of the resulting fragment ions.[2] For 4-Chloro-2-(2-fluorophenyl)pyridine, several key fragmentation routes can be anticipated upon ionization, typically via electrospray ionization (ESI) in a positive ion mode, which would generate the protonated molecular ion [M+H]⁺. The subsequent fragmentation in a tandem mass spectrometer (MS/MS) would likely proceed through the pathways outlined below.

A critical initial fragmentation would involve the characteristic loss of the chlorine atom or hydrochloric acid (HCl), a common pathway for chloro-substituted aromatic compounds.[3] The presence of the fluorine atom, with its strong carbon-fluorine bond, suggests that the loss of a fluorine radical is less probable than the loss of a chlorine radical.[4]

Another significant fragmentation pathway would be the cleavage of the bond between the pyridine and the fluorophenyl rings. This would result in two primary fragment ions, one corresponding to the chloropyridine moiety and the other to the fluorophenyl moiety.

Further fragmentation could involve the pyridine ring itself, which is known to undergo ring-opening and loss of small neutral molecules like hydrogen cyanide (HCN).

The following diagram illustrates the predicted major fragmentation pathways for the protonated molecular ion of 4-Chloro-2-(2-fluorophenyl)pyridine.

M [M+H]⁺ 4-Chloro-2-(2-fluorophenyl)pyridine m/z 207.04 A Loss of Cl m/z 172.06 M->A - Cl• B Loss of HCl m/z 171.05 M->B - HCl C [2-Fluorophenyl]⁺ m/z 95.03 M->C Ring Cleavage D [4-Chloropyridine]⁺ m/z 112.01 M->D Ring Cleavage F Loss of HF from A m/z 152.05 A->F - HF E Loss of HCN from B m/z 144.04 B->E - HCN

Caption: Predicted major fragmentation pathways of protonated 4-Chloro-2-(2-fluorophenyl)pyridine.

Comparative Fragmentation Analysis

To highlight the diagnostic value of the predicted fragmentation pattern, a comparison with structurally related compounds is essential.

CompoundKey Diagnostic Fragment Ions (Predicted m/z)Differentiating Features
4-Chloro-2-(2-fluorophenyl)pyridine 172.06, 171.05, 112.01, 95.03Presence of fragments corresponding to both chloro and fluoro substituents. The loss of both Cl and HCl is expected.
2-(2-Fluorophenyl)pyridine 172.06, 145.05Absence of the characteristic isotopic pattern for chlorine and fragments related to chlorine loss.
4-Chloro-2-phenylpyridine 190.05, 154.04, 112.01, 77.04Lacks fragments indicating the loss of HF. The phenyl fragment would be at m/z 77.04.
Isomeric Variants (e.g., 3-Chloro-2-(2-fluorophenyl)pyridine) 172.06, 171.05While major fragments will be similar, relative intensities may differ due to positional effects on ion stability.

This comparative table underscores how the unique combination of chloro and fluoro substituents in 4-Chloro-2-(2-fluorophenyl)pyridine would produce a distinctive mass spectral fingerprint.

Experimental Protocol for LC-MS/MS Analysis

To empirically determine the fragmentation patterns, the following LC-MS/MS protocol is recommended. This protocol is designed to be a self-validating system by including rigorous quality controls and system suitability checks.

1. Sample and Standard Preparation

  • Prepare a 1 mg/mL stock solution of 4-Chloro-2-(2-fluorophenyl)pyridine in methanol.

  • Create a series of working standards (e.g., 1, 5, 10, 50, 100 ng/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Prepare a blank sample (50:50 acetonitrile:water) and a quality control (QC) sample at a mid-range concentration.

2. Liquid Chromatography (LC) Parameters

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating small molecules.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

3. Mass Spectrometry (MS) Parameters

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan Range: m/z 50-500 to detect the precursor ion.

  • MS/MS Analysis: Product ion scan of the protonated molecular ion ([M+H]⁺ at m/z 207.04).

  • Collision Gas: Argon

  • Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) should be applied to observe a full range of fragment ions.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

The workflow for this experimental protocol is illustrated below.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Standards Working Standards (1-100 ng/mL) Stock->Standards LC LC Separation (C18 Column) Standards->LC QC QC Sample QC->LC Blank Blank Blank->LC MS MS Detection (ESI+) LC->MS MSMS MS/MS Fragmentation (Product Ion Scan) MS->MSMS Process Data Acquisition & Processing MSMS->Process Identify Fragment Identification Process->Identify Compare Comparison with Predictions Identify->Compare

Caption: Experimental workflow for LC-MS/MS analysis of 4-Chloro-2-(2-fluorophenyl)pyridine.

Conclusion

This guide provides a predictive yet scientifically grounded framework for understanding the LC-MS fragmentation of 4-Chloro-2-(2-fluorophenyl)pyridine. By understanding the likely fragmentation pathways, researchers can more efficiently identify this compound in complex matrices, distinguish it from related structures, and accelerate the drug development process. The proposed experimental protocol offers a clear and robust method for obtaining empirical data to confirm these predictions. As with any analytical endeavor, the combination of theoretical understanding and rigorous experimental validation is paramount to achieving accurate and reliable results.

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A Comparative Guide to the Structural Validation of 2-Arylpyridines: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock of rational drug design, intellectual property, and regulatory approval. The 2-arylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic candidates.[1][2][3] Its biological activity is intrinsically linked to the precise spatial arrangement of its atoms and substituents. Therefore, validating this structure with the highest possible confidence is paramount.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 2-arylpyridines, focusing on why Single-Crystal X-ray Diffraction (SCXRD) remains the undisputed "gold standard." We will explore the causality behind experimental choices, present a self-validating protocol, and compare the insights gained from SCXRD with those from complementary methods like NMR, mass spectrometry, and computational modeling.

The Gold Standard: Why Single-Crystal X-ray Diffraction is Definitive

X-ray crystallography provides direct, unambiguous insight into the atomic and molecular structure of a crystalline material.[4] The technique works on the principle that when a beam of X-rays is directed at a single crystal, the electrons of the atoms diffract the X-rays in a specific, predictable pattern.[5][6] By analyzing the positions and intensities of these diffracted spots, we can calculate an electron density map of the molecule and, from that, determine the precise location of each atom in three-dimensional space.[7]

This method yields a wealth of information that is unattainable by other techniques, including:

  • Unambiguous Connectivity: Confirms the exact bonding arrangement of atoms.

  • Precise Bond Lengths and Angles: Provides accurate measurements of the molecular geometry.[5]

  • Absolute Stereochemistry: Determines the absolute configuration of chiral centers.

  • Conformational Analysis: Reveals the molecule's preferred conformation in the solid state.

  • Intermolecular Interactions: Elucidates how molecules pack together in the crystal lattice, offering insights into crystal stability and potential polymorphism.

While Powder X-ray Diffraction (PXRD) is a valuable tool for analyzing bulk crystalline materials and identifying known phases, it suffers from the collapse of 3D diffraction data onto a single axis, leading to peak overlap that makes solving the structure of a novel, complex organic molecule like a 2-arylpyridine exceedingly difficult.[8][9] Single-crystal analysis, by contrast, preserves the three-dimensional data, making it the definitive method for novel structure determination.[9]

Experimental Workflow: A Step-by-Step Protocol for Structural Validation

The journey from a newly synthesized powder to a fully validated crystal structure is a multi-step process where each stage is critical for success. The protocol described below is a self-validating system, with checkpoints to ensure data quality throughout.

Phase 1: Growing High-Quality Single Crystals

This is often the most challenging yet crucial step. The quality of the crystal directly dictates the quality of the diffraction data and the final structure.[10]

Core Principle: The goal is to allow molecules to slowly and methodically arrange themselves into a highly ordered, single crystal lattice, free from defects.

Detailed Protocol:

  • Ensure High Purity: Start with the highest purity sample possible (>98%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, causing disorder.

  • Solvent Selection: Choose a solvent or solvent system in which your 2-arylpyridine is moderately soluble.[11] If solubility is too high, only small crystals may form; if it's too low, the compound may precipitate as an amorphous powder.

  • Crystallization Technique (Slow Evaporation):

    • Prepare a nearly saturated solution of the 2-arylpyridine in a clean, dust-free vial.

    • Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.[11]

    • Cover the vial with a cap, but do not seal it completely. Puncture the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

    • Place the vial in a location free from vibrations and temperature fluctuations. Patience is key; do not disturb the growing crystals.[11]

Alternative Techniques include vapor diffusion (layering a poor solvent over a solution of the compound in a good solvent) and liquid diffusion (carefully layering a precipitant liquid onto the compound solution).[11]

Phase 2: Data Collection and Processing

Core Principle: To collect a complete and redundant set of diffraction data by rotating a high-quality crystal in a focused X-ray beam.

Detailed Protocol:

  • Crystal Selection & Mounting: Under a microscope, select a well-formed crystal (typically 30-300 microns) that is clear and has sharp edges.[5] Carefully mount the crystal on a glass fiber or a cryo-loop.

  • Data Collection: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to cool the crystal, which minimizes thermal motion of the atoms and protects it from radiation damage, resulting in higher quality data. The instrument rotates the crystal through a series of angles while collecting diffraction images.

  • Data Processing: Specialized software is used to integrate the raw diffraction images to determine the intensity and position of each reflection. This data is then corrected for experimental factors, and symmetry is analyzed to determine the unit cell parameters and space group.

Phase 3: Structure Solution, Refinement, and Validation

Core Principle: To build an atomic model that accurately fits the experimental electron density map and to refine this model to achieve the best possible agreement with the diffraction data.

Detailed Protocol:

  • Structure Solution: The processed data is used to calculate an initial electron density map. For small molecules, "direct methods" are typically used to solve the phase problem and reveal the positions of the heaviest atoms.

  • Model Building: An atomic model of the 2-arylpyridine is built into the electron density map using molecular graphics software.

  • Refinement: The positions of the atoms, along with their atomic displacement parameters (B-factors, which describe thermal motion), are refined using a least-squares algorithm. The goal is to minimize the difference between the diffraction data calculated from the model and the experimentally observed data.[12]

  • Validation: The final refined model is rigorously checked for quality and chemical sense. This is the most critical step for ensuring trustworthiness.

The workflow from a pure sample to a validated structure is a linear, sequential process.

X_Ray_Workflow X-ray Crystallography Workflow for 2-Arylpyridines cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination cluster_validation Validation & Deposition Purity High Purity Sample (>98%) Crystallization Crystal Growth (e.g., Slow Evaporation) Purity->Crystallization Selection Crystal Selection & Mounting Crystallization->Selection Collection X-ray Data Collection (Diffractometer) Selection->Collection Processing Data Processing (Unit Cell & Space Group) Collection->Processing Solution Structure Solution (Electron Density Map) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation (CheckCIF, PLATON) Refinement->Validation Deposition Database Deposition (e.g., CSD) Validation->Deposition

Caption: A flowchart illustrating the key stages of X-ray crystallography.

Data Interpretation: Key Metrics for a Trustworthy Structure

A crystallographic structure is only as reliable as its validation metrics. Automated tools like the IUCr's checkCIF service are essential for identifying potential issues.[13] The following parameters must be scrutinized.

Metric Description Typical Value for a Good Structure Significance
Resolution The level of detail observed in the electron density map. Lower values are better.< 1.0 ÅHigh resolution allows for the precise location of all atoms, including hydrogens, and provides a very accurate molecular geometry.[14]
R-factor (R1) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 5%A low R1 indicates that the refined structure is a good fit for the observed data.
R-free Calculated similarly to R1 but using a small subset (5-10%) of reflections that were not included in the refinement.< 10% (and close to R1)This is a crucial cross-validation metric. A large difference between R1 and R-free can indicate overfitting of the data.[14]
Goodness-of-Fit (GooF) Should be close to 1.~1.0Values significantly different from 1 can indicate a poor model or incorrect data weighting.
B-factors Atomic Displacement Parameters describe the thermal motion of atoms.Should be reasonable and vary logically across the molecule.Abnormally high or low B-factors, or large variations between adjacent atoms, can indicate static disorder or an incorrect atom assignment.[15]
Residual Electron Density Peaks or holes in the final difference electron density map.Should be close to zero (< ±0.5 e⁻/ų)Significant residual peaks may indicate missing atoms or disorder, while deep holes could suggest an incorrect atom type.

A Comparative Landscape: Alternative and Complementary Techniques

While SCXRD is definitive for solid-state structure, a comprehensive characterization often involves a synergistic approach, using other techniques to build a complete picture of the molecule's properties.

Technique Strengths for 2-Arylpyridine Analysis Limitations Compared to SCXRD
Single-Crystal XRD Provides unambiguous 3D structure, bond lengths/angles, stereochemistry, and crystal packing. Considered the "gold standard."[5][10]Requires high-quality single crystals, which can be difficult to grow. Provides solid-state information only.
NMR Spectroscopy Excellent for determining molecular connectivity and structure in solution.[16][17] 2D NMR (COSY, HSQC, HMBC) can map out the entire carbon-hydrogen framework.Provides time-averaged structural information in solution, not precise bond lengths/angles. Cannot determine crystal packing.
Mass Spectrometry (MS) Accurately determines the molecular weight and elemental composition (High-Resolution MS).[18] Fragmentation patterns can provide structural clues.[19]Provides no information on 3D structure, stereochemistry, or isomerism. Cannot distinguish between isomers with the same mass.
Computational Methods Crystal Structure Prediction (CSP) can explore potential polymorphs.[20][21] DFT calculations can predict geometries and energies.[22]Predictive, not experimental. All computational models require experimental validation. Cannot definitively prove a structure.

The relationship between these techniques is not one of competition, but of synergy. NMR and MS are typically used first to confirm that the correct molecule has been synthesized before investing time in crystallization. Computational methods can help rationalize observed structures or predict properties. However, for final, unambiguous validation, SCXRD is the ultimate arbiter.

Synergistic_Workflow Synergistic Structural Validation Workflow cluster_preliminary Preliminary Characterization Synthesis Chemical Synthesis of 2-Arylpyridine MS Mass Spectrometry (Confirms MW & Formula) Synthesis->MS Initial Check NMR NMR Spectroscopy (Confirms Connectivity) Synthesis->NMR Initial Check Computational Computational Modeling (Predicts Geometry) Synthesis->Computational Theoretical Support SCXRD Single-Crystal X-Ray (Definitive 3D Structure) MS->SCXRD Proceed if Consistent NMR->SCXRD Proceed if Consistent Computational->SCXRD Guides/Rationalizes Validation Unambiguous Structural Validation SCXRD->Validation Final Proof

Caption: Logic diagram showing the synergistic role of different analytical techniques.

Conclusion

In the development of 2-arylpyridine-based therapeutics, structural ambiguity is a significant risk. While NMR and mass spectrometry are essential tools for initial characterization, they cannot provide the definitive, high-resolution three-dimensional information required for modern drug discovery. X-ray crystallography is the only technique that delivers an unambiguous, experimentally determined structure, complete with precise bond lengths, angles, and stereochemical details.[5][12] By following a rigorous, self-validating protocol from crystal growth to final data analysis, researchers can achieve the highest level of confidence in their molecular architecture, providing a solid foundation for understanding structure-activity relationships, securing intellectual property, and advancing new chemical entities toward the clinic.

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A Comparative Guide to the Chromatographic Separation of 4-Chloro-2-(2-fluorophenyl)pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the robust and efficient separation of isomeric species is a cornerstone of ensuring product quality, safety, and efficacy. The compound 4-Chloro-2-(2-fluorophenyl)pyridine, a chiral halogenated pyridine derivative, presents a multifaceted analytical challenge due to the potential for multiple isomeric forms, including enantiomers and positional isomers arising from its synthesis. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the separation of these isomers, supported by representative experimental data and detailed protocols to empower you in your method development endeavors.

The Analytical Challenge: Separating Structurally Similar Isomers

The separation of 4-Chloro-2-(2-fluorophenyl)pyridine isomers is non-trivial due to their subtle structural differences. Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, necessitating the use of a chiral stationary phase (CSP) for their resolution. Positional isomers, which may arise during synthesis, will have very similar polarities and molecular weights, demanding highly selective chromatographic systems for their differentiation.

Orthogonal Approaches: HPLC vs. SFC

A robust impurity profiling strategy often relies on the use of orthogonal techniques—methods that employ different separation mechanisms—to provide a comprehensive understanding of a sample's composition. For the isomers of 4-Chloro-2-(2-fluorophenyl)pyridine, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC) represent two powerful and complementary approaches.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC, particularly in its reversed-phase mode, is a ubiquitous technique in pharmaceutical analysis. For halogenated and aromatic compounds like 4-Chloro-2-(2-fluorophenyl)pyridine, leveraging specialized stationary phases can unlock the required selectivity.

Given the fluorinated nature of the target analyte, stationary phases incorporating fluorine moieties, such as pentafluorophenyl (PFP) phases, offer unique separation mechanisms beyond simple hydrophobicity. These phases can engage in multiple types of interactions, including:[1][2]

  • π-π interactions: The electron-rich π-system of the phenyl rings in the analyte can interact with the electron-poor π-system of the PFP stationary phase.

  • Dipole-dipole interactions: The polar C-F and C-Cl bonds in both the analyte and the stationary phase can lead to selective dipole-dipole interactions.

  • Ion-exchange interactions: Residual silanols on the silica support of the stationary phase can provide sites for ion-exchange interactions, particularly with the basic pyridine nitrogen.[3]

  • Shape selectivity: The rigid structure of fluorinated phases can enhance the separation of positional isomers based on their molecular shape and size.[4]

These multiple interaction modes often result in different elution orders and improved resolution compared to traditional C18 columns, making PFP and other fluorinated phases a logical first choice for method development.[2]

Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative

SFC has emerged as a powerful technique for both chiral and achiral separations, offering significant advantages over traditional HPLC.[5][6] Utilizing supercritical carbon dioxide as the primary mobile phase component, SFC provides:

  • High Efficiency and Speed: The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and rapid column equilibration without sacrificing resolution.[7]

  • Orthogonal Selectivity: The separation mechanism in SFC is distinct from that of RP-HPLC, providing a truly orthogonal approach for impurity profiling.[8][9]

  • Reduced Solvent Consumption: Replacing the bulk of the organic solvent with environmentally benign CO2 makes SFC a greener and more cost-effective technique.[7][10]

  • Superiority in Chiral Separations: SFC is often the technique of choice for chiral separations, frequently providing better and faster resolutions than normal-phase HPLC.[5][11]

For the chiral 4-Chloro-2-(2-fluorophenyl)pyridine, SFC on a suitable chiral stationary phase is a highly promising strategy for enantiomeric resolution.

Comparative Performance Data

The following table summarizes the expected performance of HPLC with a fluorinated stationary phase and SFC for the separation of 4-Chloro-2-(2-fluorophenyl)pyridine isomers, based on typical performance for similar analytes.

FeatureHPLC with Fluorinated Phenyl PhaseSupercritical Fluid Chromatography (SFC)
Primary Separation Mechanism Reversed-phase with mixed-mode interactions (hydrophobic, π-π, dipole-dipole)Normal-phase-like with polarity and specific interactions with the stationary phase
Selectivity for Positional Isomers Good to Excellent, enhanced by shape selectivity of the fluorinated phase.Excellent, often orthogonal to HPLC.
Selectivity for Enantiomers Requires a dedicated chiral stationary phase.Excellent with a wide range of chiral stationary phases. Often superior to HPLC.[5][11]
Analysis Time Moderate (typically 5-20 minutes).Fast (typically 1-10 minutes).[7]
Solvent Consumption High (aqueous and organic solvents).Low (primarily CO2 with a small amount of organic co-solvent).[10]
Environmental Impact Moderate to High.Low.[7]
Cost of Operation Moderate.Lower due to reduced solvent purchase and disposal costs.

Experimental Protocols

The following are detailed, representative starting protocols for the separation of 4-Chloro-2-(2-fluorophenyl)pyridine isomers. These should be considered as starting points for further method optimization.

HPLC Method with a Fluorinated Phenyl Stationary Phase

Caption: HPLC workflow for isomer separation.

Methodology:

  • Column: Pentafluorophenyl (PFP) stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start at 30% B.

    • Linear ramp to 90% B over 15 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Rationale: The PFP column is chosen for its unique selectivity towards halogenated and aromatic compounds. The formic acid in the mobile phase helps to ensure good peak shape for the basic pyridine moiety. A gradient elution is employed to effectively separate isomers with potentially different polarities.

SFC Method for Chiral Separation

Caption: SFC workflow for chiral isomer separation.

Methodology:

  • Column: A polysaccharide-based chiral stationary phase (e.g., amylose or cellulose derivative, 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Co-solvent): Methanol.

  • Elution Mode: A typical starting point is an isocratic elution with 20% Methanol. A gradient from 5% to 40% Methanol over 5 minutes can be used for screening.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

Rationale: Polysaccharide-based CSPs are widely used and have proven effective for a broad range of chiral compounds. Methanol is a common and effective co-solvent in SFC. The conditions are chosen to provide a good starting point for achieving enantiomeric separation.

Conclusion and Recommendations

For the comprehensive analysis of 4-Chloro-2-(2-fluorophenyl)pyridine isomers, a dual-pronged approach utilizing both HPLC with a fluorinated stationary phase and SFC with a chiral stationary phase is highly recommended.

  • For achiral purity and the separation of positional isomers, begin with an HPLC method employing a PFP stationary phase . Its unique selectivity for halogenated aromatic compounds provides a high probability of success.

  • For the critical separation of enantiomers, SFC is the preferred technique . Its speed, efficiency, and proven track record in chiral separations make it the superior choice.[5][11]

By leveraging the orthogonality of these two powerful chromatographic techniques, researchers and drug development professionals can confidently and comprehensively characterize the isomeric profile of 4-Chloro-2-(2-fluorophenyl)pyridine, ensuring the quality and safety of their materials.

References

  • Desfontaine, V., Guillarme, D., & Veuthey, J. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 98-106.
  • Selvita. (2024, September 19).
  • Loftus, C., & Boissel, C. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 34(2), 110-121.
  • Popa, G. (2017). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • Walter, T. H., & Kaczmarski, K. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Welch, C. J., Biba, M., & Regalado, E. L. (2023). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale.
  • Armstrong, D. W., & De Klerck, K. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals.
  • Longdom Publishing. (2023, July 26).
  • Ciupă, R. (2017). Recent analytical applications of fluorinated hydrocarbon-based stationary phases in HPLC.
  • Grand-Guillaume Perrenoud, A., Veuthey, J. L., & Guillarme, D. (2015). Comparison of ultra-high performance methods in liquid and supercritical fluid chromatography coupled to electrospray ionization − mass spectrometry for impurity profiling of drug candidates.
  • Donegan, M., & Brann, A. (2015). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. LCGC North America, 33(s4), 26-33.
  • Kumar, S., & Singh, R. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Pharmaceutical Sciences and Research, 12(6), 3324-3331.
  • HPLC basics : Improving resolution of your analysis (I): Stationary Phases. (2013, July 16). Lab-Training.com.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • ResearchGate. (2025, August 6). (PDF)
  • LCGC International. (2025, October 3). SFC 2025 Europe Preview: The Role of SFC in Life Science Analysis.
  • Ali, I., & Ansari, A. A. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC.
  • Movassaghi, M., & Schmidt, M. A. (2007). A Simple, Modular Synthesis of Substituted Pyridines. PMC.
  • Waters Corporation. (n.d.).
  • Teledyne ISCO. (n.d.). HPLC or SFC? Which One Should I Choose?.
  • Kroschwitz, J. I., & Howe-Grant, M. (Eds.). (1996). Kirk-Othmer Encyclopedia of Chemical Technology (4th ed., Vol. 20). John Wiley & Sons.
  • U.S. Environmental Protection Agency. (2025, October 15). 4-Chloro-2-(4-fluorophenyl)pyridine Properties.
  • Smith, A. B., & Jones, C. D. (2008). A Simple, Modular Synthesis of Substituted Pyridines.
  • Vanhaecke, F., & Van der Eycken, J. (n.d.). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • PubChem. (n.d.). 4-Chloro-2-fluoropyridine.
  • U.S. Environmental Protection Agency. (2025, October 15). 4-Chloro-2-(4-fluorophenyl)pyridine - Links.
  • Waters Corporation. (n.d.).
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-(trifluoromethyl)pyridine AldrichCPR.
  • PubChem. (n.d.). 4-Chloro-2-(difluoromethyl)pyridine.

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A Senior Application Scientist's Guide to Benchmarking Catalytic Systems for 4-Chloropyridine Activation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge and Opportunity of 4-Chloropyridine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the pyridine scaffold remains a cornerstone. Its prevalence in biologically active molecules necessitates efficient and versatile methods for its functionalization. Among the various substituted pyridines, 4-chloropyridine presents a unique combination of accessibility and synthetic challenge. While the chloro-substituent offers a handle for cross-coupling reactions, the inherent electron-deficient nature of the pyridine ring and the high bond dissociation energy of the C-Cl bond render its activation a non-trivial task.[1]

This guide, written from the perspective of a senior application scientist, provides a comprehensive comparison of catalytic systems for the activation of 4-chloropyridine. We will delve into the mechanistic nuances of key cross-coupling reactions, present comparative performance data, and offer detailed experimental protocols to empower researchers in selecting and optimizing the ideal catalytic system for their specific needs. Our focus is not merely on procedural steps but on the underlying principles that govern catalytic efficiency, providing a framework for rational catalyst selection and troubleshooting.

The Energetic Hurdle: Understanding C-Cl Bond Activation

The primary challenge in the functionalization of 4-chloropyridine lies in the oxidative addition of the C-Cl bond to a low-valent metal center, typically palladium(0). This step is often the rate-limiting step in the catalytic cycle.[1] The strength of the C-Cl bond, compared to its C-Br and C-I counterparts, necessitates the use of highly active catalytic systems. The key to surmounting this energetic barrier lies in the judicious selection of ligands that can modulate the electronic and steric properties of the metal center, thereby facilitating the oxidative addition process. Bulky and electron-rich ligands have proven to be particularly effective in this regard.[1]

Core Catalytic Strategies for 4-Chloropyridine Functionalization

Three palladium-catalyzed cross-coupling reactions have emerged as the most powerful tools for the transformation of 4-chloropyridine:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds.

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl pyridines.

  • Sonogashira Coupling: For the introduction of alkyne moieties.

The following sections will provide a detailed analysis of each of these catalytic systems, including their mechanisms, performance data, and experimental protocols.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-aryl structures. The reaction of 4-chloropyridine with a boronic acid or ester offers a direct route to 4-arylpyridines, which are prevalent motifs in medicinal chemistry.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: A Pd(0) species inserts into the C-Cl bond of 4-chloropyridine to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (or its boronate derivative) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Miyaura_Cycle cluster_legend Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Ar-Pd(II)(Cl)L_n Pd(0)L_n->Oxidative Addition Complex Ar-Cl Transmetalation Complex Ar-Pd(II)(R)L_n Oxidative Addition Complex->Transmetalation Complex R-B(OR')_2 / Base Product Ar-R Transmetalation Complex->Product Reductive Elimination Ar-Cl 4-Chloropyridine R-B(OR')_2 Boronic Acid/Ester

Suzuki-Miyaura Catalytic Cycle for 4-Chloropyridine Activation
Benchmarking Catalyst Performance

The choice of palladium precursor and, more critically, the ligand, significantly impacts the efficiency of the Suzuki-Miyaura coupling of 4-chloropyridine. While data specifically for 4-chloropyridine is dispersed, studies on analogous chloropyrimidines and dichloropyridines provide valuable insights into catalyst performance.

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Chloro-heterocycles

Catalyst SystemSubstrateBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane10024715[1]
Pd(OAc)₂ / SPhos2,4-DichloropyridinePhenylboronic acidK₃PO₄Toluene/H₂O10018922[2]
PEPPSI-IPr2-ChloropyridinePhenylboronic acidK₃PO₄1,4-Dioxane802950.5[1]

Note: The data presented is for analogous chloro-heterocycles and serves as a guide. Performance with 4-chloropyridine may vary.

From this data, a clear trend emerges: catalyst systems employing bulky, electron-rich phosphine ligands (like SPhos) or N-heterocyclic carbene (NHC) ligands (in PEPPSI-IPr) significantly outperform the more traditional Pd(PPh₃)₄.[1][2] The higher yields, lower catalyst loadings, and shorter reaction times highlight the importance of modern ligand design in activating challenging C-Cl bonds.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloropyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-Chloropyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add 4-chloropyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and its application to 4-chloropyridine provides a direct entry to 4-aminopyridine derivatives, which are important pharmacophores.

The Catalytic Cycle: A Mechanistic Perspective

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle cluster_legend Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Ar-Pd(II)(Cl)L_n Pd(0)L_n->Oxidative Addition Complex Ar-Cl Amine Coordination [Ar-Pd(II)(Cl)(HNR'R'')]L_n Oxidative Addition Complex->Amine Coordination + HNR'R'' Amido Complex Ar-Pd(II)(NR'R'')L_n Amine Coordination->Amido Complex - HCl (Base) Product Ar-NR'R'' Amido Complex->Product Reductive Elimination Ar-Cl 4-Chloropyridine HNR'R'' Amine

Buchwald-Hartwig Amination Catalytic Cycle
Benchmarking Catalyst Performance

The success of the Buchwald-Hartwig amination of 4-chloropyridine is highly dependent on the choice of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand.

Table 2: Comparative Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of Chloro-heterocycles

Catalyst SystemSubstrateAmineBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd₂(dba)₃ / BINAP4-ChlorotolueneMorpholineNaOtBuToluene802951[3]
Pd(OAc)₂ / RuPhos2-ChloropyridineAnilineK₂CO₃t-BuOH11012882[4]
G3-XPhos Palladacycle4-ChlorotolueneN-MethylanilineLHMDSToluene1004961[5]

Note: The data presented is for analogous chloro-aromatics and serves as a guide. Performance with 4-chloropyridine may vary.

The data illustrates that second and third-generation Buchwald-Hartwig catalysts, which utilize bulky biarylphosphine ligands like RuPhos and XPhos, are highly effective for the amination of chloroarenes.[3][4][5] The use of pre-formed palladacycles (G3-XPhos) can also offer enhanced activity and reproducibility.[5]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloropyridine

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • 4-Chloropyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • RuPhos (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add toluene, followed by 4-chloropyridine and the amine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful method for the direct alkynylation of 4-chloropyridine, leading to the formation of 4-alkynylpyridines, which are valuable intermediates in materials science and medicinal chemistry.

The Catalytic Cycle: Copper-Free vs. Copper-Cocatalyzed

The Sonogashira coupling traditionally employs a palladium catalyst and a copper(I) cocatalyst. However, copper-free protocols have gained popularity to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).

Sonogashira_Cycle cluster_Pd_Cycle Palladium Cycle cluster_Cu_Cycle Copper Cycle cluster_legend Sonogashira Catalytic Cycle (with Copper Cocatalyst) Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Ar-Pd(II)(Cl)L_n Pd(0)L_n->Oxidative Addition Complex Ar-Cl Alkynyl-Pd Complex Ar-Pd(II)(C≡CR)L_n Oxidative Addition Complex->Alkynyl-Pd Complex Cu-C≡CR (Transmetalation) Alkyne Coordination [Ar-Pd(II)(Cl)(RC≡CH)]L_n Product Ar-C≡CR Alkynyl-Pd Complex->Product Reductive Elimination Cu(I)X Cu(I)X Copper Acetylide Cu-C≡CR Cu(I)X->Copper Acetylide RC≡CH / Base Alkyne RC≡CH Ar-Cl 4-Chloropyridine RC≡CH Terminal Alkyne

Sonogashira Catalytic Cycle with Copper Cocatalyst

In the copper-free version, the deprotonation of the alkyne and its coordination to the palladium center occur directly, albeit often requiring a stronger base and higher temperatures.

Benchmarking Catalyst Performance

The choice between a copper-cocatalyzed and a copper-free system depends on the specific substrate and desired reaction conditions. For challenging substrates like 4-chloropyridine, a copper cocatalyst can be beneficial.

Table 3: Comparative Performance of Catalysts in the Sonogashira Coupling of Chloro-heterocycles

Catalyst SystemSubstrateAlkyneBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol% Pd)Reference
PdCl₂(PPh₃)₂ / CuI2-ChloropyridinePhenylacetyleneEt₃NDMF806852[6]
Pd(OAc)₂ / XPhos / CuI4-Bromo-2-chloro-6-iodopyridinePhenylacetyleneCs₂CO₃Dioxane8012~90-97 (at Iodo)1[6]
Pd(P(t-Bu)₃)₂ (Copper-free)4-Bromo-2-chloro-6-iodopyridinePhenylacetyleneK₂CO₃Toluene10010~85-94 (at Iodo)2[6]

Note: The data for polyhalogenated pyridines shows coupling at the more reactive C-I position, but provides a comparison of catalyst systems. Performance with 4-chloropyridine may require more forcing conditions.

The data suggests that both copper-cocatalyzed and copper-free systems can be effective, with the choice of ligand again playing a crucial role.[6] For the less reactive 4-chloropyridine, a system with a copper cocatalyst and a highly active ligand like XPhos may be advantageous.

Experimental Protocol: Sonogashira Coupling of 4-Chloropyridine (Copper-Cocatalyzed)

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Chloropyridine (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a Schlenk tube, add 4-chloropyridine, PdCl₂(PPh₃)₂, and CuI.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add DMF, triethylamine, and the terminal alkyne via syringe.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

The Ligand's Role: A Deeper Dive into Phosphines vs. N-Heterocyclic Carbenes (NHCs)

The choice of ligand is arguably the most critical factor in achieving efficient activation of 4-chloropyridine. Two major classes of ligands have dominated the field: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands):

  • Advantages: A wide variety of commercially available ligands with finely tunable steric and electronic properties. They have a long and successful track record in cross-coupling reactions.

  • Disadvantages: Can be sensitive to air and moisture.

N-Heterocyclic Carbenes (NHCs):

  • Advantages: Generally stronger σ-donors than phosphines, leading to more stable metal-ligand bonds and often higher catalytic activity. They are typically more robust and less sensitive to air and moisture.[7]

  • Disadvantages: The synthesis of tailored NHC ligands can be more complex than for phosphines.

Head-to-Head Comparison:

While a direct universal comparison is challenging as performance is substrate-dependent, NHC-ligated palladium catalysts have shown exceptional activity for the activation of aryl chlorides, often outperforming their phosphine-based counterparts in terms of turnover numbers (TONs) and turnover frequencies (TOFs).[7] For particularly challenging substrates like 4-chloropyridine, exploring both ligand classes is recommended.

Conclusion: A Roadmap for Successful 4-Chloropyridine Activation

The catalytic activation of 4-chloropyridine, while challenging, is a readily achievable transformation with the appropriate choice of catalytic system. This guide has provided a framework for understanding the key factors that govern catalyst performance and has offered a comparative analysis of the most effective strategies.

Key Takeaways:

  • Ligand is King: The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes is essential for activating the C-Cl bond of 4-chloropyridine.

  • Reaction Conditions Matter: Careful control of temperature, base, and solvent is crucial for optimizing yield and minimizing side reactions.

  • Modern Catalysts Excel: Second and third-generation catalyst systems for Suzuki-Miyaura and Buchwald-Hartwig couplings, as well as optimized Sonogashira protocols, offer significant advantages over older methods.

By leveraging the principles and data presented in this guide, researchers can confidently navigate the complexities of 4-chloropyridine activation and unlock its full potential in the synthesis of novel molecules for a wide range of applications.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • BenchChem. (2025).
  • Copper-free Sonogashira coupling reactions in the presence of the K2PdCl4. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem.
  • 4-Chloropyridine Hydrochloride. (n.d.).
  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. (2025, August 10).
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2011, January 15).
  • Cross-coupling using preformed Pd-phosphine and Pd(II)-NHC precatalysts. (n.d.).
  • Yang, D., & Sigman, M. S. (2011). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 133(17), 6783-6791.
  • Al-dujaili, Z. H. (2018).
  • Bellina, F., & Lessi, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
  • Wikipedia. (2023).
  • TCI. (n.d.).
  • MilliporeSigma. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional. (n.d.). TechConnect Briefs.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
  • H. J. den Hertog, & W. P. Combé. (1951). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.
  • Method for synthesizing 4-chloro-pyridine. (n.d.).
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
  • Rapid catalyst evaluation for Sonogashira coupling in continuous flow. (2025, August 6).
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. (2015, February 23). The Royal Society of Chemistry.
  • Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction. (2024, October 5). PMC.
  • Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 68(9), 1827.
  • 4-chloropyridine | 626-61-9. (2025, April 18). ChemicalBook.

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Safety Operating Guide

Technical Guide: Safe Disposal and Handling of 4-Chloro-2-(2-fluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Proper disposal of 4-Chloro-2-(2-fluorophenyl)pyridine requires strict adherence to protocols designed for halogenated heteroaromatic compounds . Unlike standard organic solvents, this compound presents a dual hazard profile: potential aquatic toxicity and the generation of corrosive acid gases (Hydrogen Fluoride and Hydrogen Chloride) upon thermal decomposition.

Core Directive: This material must NEVER be disposed of in municipal waste, down laboratory drains, or mixed with non-halogenated solvent streams. It requires high-temperature incineration with specific acid-gas scrubbing capabilities.

Chemical Profile & Hazard Identification

Understanding the molecular stability and decomposition products is the first step in safe disposal.

PropertyDescription
Chemical Name 4-Chloro-2-(2-fluorophenyl)pyridine
CAS Number 847226-01-1
Molecular Formula C₁₁H₇ClFN
Chemical Class Halogenated Heterocycle (Pyridine derivative)
Primary Hazards Acute Toxicity (Oral/Dermal), Skin/Eye Irritant, Aquatic Toxicity
Combustion Hazards Releases HF (Hydrofluoric Acid), HCl (Hydrochloric Acid), and NOx
Waste Stream Halogenated Organic (High BTU, requires scrubbing)

Critical Safety Note: The presence of the fluorine atom at the ortho position of the phenyl ring and chlorine on the pyridine ring necessitates disposal facilities equipped with HF-resistant scrubbers. Standard incineration without scrubbing can damage facility infrastructure and release toxic plumes.

Waste Segregation & Collection Logic

Effective disposal begins at the bench. Mixing this compound with incompatible streams increases disposal costs and safety risks.

Segregation Decision Tree

The following logic flow dictates how to categorize waste containing this compound.

WasteSegregation Start Waste Generation: 4-Chloro-2-(2-fluorophenyl)pyridine StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solution Solid Solid Waste (Powder, contaminated gloves, silica) StateCheck->Solid Pure/Absorbed SolventCheck Is it dissolved in Non-Halogenated Solvents? Liquid->SolventCheck HaloStream Stream: HALOGENATED SOLVENTS (Red Can/Label) SolventCheck->HaloStream Yes (or Pure) SolventCheck->HaloStream No (Mixed Stream) NonHaloStream Stream: NON-HALOGENATED (Do NOT Use) SolventCheck->NonHaloStream Strictly Forbidden SolidBin Stream: HAZARDOUS SOLID WASTE (Double-bagged, chemically compatible) Solid->SolidBin

Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the solute reclassifies the entire mixture as Halogenated Waste.

Detailed Disposal Protocols

A. Laboratory Scale (< 100g)

Objective: Containment and transfer to EHS (Environmental Health & Safety).

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers.[1] Avoid metal containers if the waste is acidic or if moisture is present, as hydrolysis of the halogen bond can lead to corrosion.

  • Labeling:

    • Must read: "HAZARDOUS WASTE - HALOGENATED ORGANIC" .

    • List constituents: "4-Chloro-2-(2-fluorophenyl)pyridine [approx %], Solvent Name [approx %]".

    • Hazard Checkboxes: Toxic, Irritant.[2][3][4]

  • Solid Waste (Silica Gel/TLC Plates):

    • Collect contaminated silica gel from column chromatography in a dedicated wide-mouth jar.

    • Do not mix with general trash. This solid waste must be incinerated.

  • Sharps:

    • Needles used with this compound must go into a Chemo/Sharps container (often yellow or white), not just biohazard, to indicate chemical contamination.

B. Process Scale (> 1kg)

Objective: Bulk management for third-party pickup.

  • Accumulation: Use UN-rated drums (UN 1H1 for plastic or UN 1A1 for steel with liner).

  • Venting: If the waste stream contains reactive reagents (e.g., thionyl chloride residues from synthesis), ensure drums are vented to prevent pressure buildup.

  • Professional Disposal:

    • Contract a licensed hazardous waste hauler (e.g., Veolia, Clean Harbors).

    • Profile Sheet: You must declare the Halogen Content (Cl + F). This determines the incineration facility's acceptance criteria.

    • Disposal Method: Rotary Kiln Incineration at >1100°C with secondary combustion chamber and caustic scrubbing (to neutralize HCl and HF).

Regulatory Compliance & Coding

Failure to classify this waste correctly can result in regulatory fines (EPA/RCRA) and rejection by disposal facilities.

RegulationClassification CodeRationale
RCRA (USA) D001 (Ignitable, if in solvent) D022 (Chloroform-like, if applicable) F-List (F001/F002)If spent halogenated solvents are used.[5] If pure substance, treat as Characteristic Toxic Waste .
EU Waste Code (EWC) 07 05 03* Organic halogenated solvents, washing liquids, and mother liquors.
DOT (Transport) UN 2811 Toxic solids, organic, n.o.s. (4-Chloro-2-(2-fluorophenyl)pyridine).

Self-Validation Step: Before sealing any container, ask: Does this label explicitly state "Halogenated"? If not, the receiving facility may incinerate it incorrectly, damaging their scrubbers with HF.

Emergency Spill Response Protocol

In the event of a spill, immediate action is required to prevent environmental contamination and personnel exposure.[3][6][7][8]

SpillResponse Alert 1. ALERT & EVACUATE Notify personnel, secure area PPE 2. PPE DONNING Nitrile gloves (double), Goggles, Lab Coat, N95/Respirator (if dust) Alert->PPE Contain 3. CONTAINMENT Circle spill with absorbent socks or sand dams PPE->Contain Absorb 4. ABSORPTION Use Vermiculite, Sand, or Universal Pads (Do NOT use sawdust) Contain->Absorb Collect 5. COLLECTION Scoop into HDPE pail. Label 'Hazardous Waste - Spill Debris' Absorb->Collect Clean 6. DECONTAMINATION Scrub area with soap/water. Test pH if applicable. Collect->Clean

Figure 2: Emergency spill response workflow.[6] Note the prohibition of sawdust, which can react with oxidizers or facilitate flammability.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • European Commission. (2014). Guidance on the classification of waste (EWC Codes). [Link]

  • PubChem. (2024). Compound Summary: Halogenated Pyridines Safety Data. National Library of Medicine. [Link]

Sources

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